2-Bromo-4-chloropyridin-3-OL

Catalog No.
S816424
CAS No.
1211583-11-7
M.F
C5H3BrClNO
M. Wt
208.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloropyridin-3-OL

CAS Number

1211583-11-7

Product Name

2-Bromo-4-chloropyridin-3-OL

IUPAC Name

2-bromo-4-chloropyridin-3-ol

Molecular Formula

C5H3BrClNO

Molecular Weight

208.44 g/mol

InChI

InChI=1S/C5H3BrClNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H

InChI Key

XZMRRLPLIHBBQA-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1Cl)O)Br

Canonical SMILES

C1=CN=C(C(=C1Cl)O)Br

The exact mass of the compound 2-Bromo-4-chloropyridin-3-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-chloropyridin-3-ol (CAS 1211583-11-7) is a highly specialized, bifunctional halogenated pyridinol critical for the synthesis of complex fused heterocycles, including pyrano[3,2-b]pyridines and oxazolopyridines. Unlike generic monohalogenated pyridines, this compound features orthogonal reactivity due to the differential bond dissociation energies and electronic activation of the C2-bromine and C4-chlorine atoms. This specific substitution pattern allows for highly regioselective, sequential cross-coupling and nucleophilic substitution reactions without the need for intermediate protecting group strategies. For procurement teams and medicinal chemists, it serves as a premium precursor that drastically reduces step count and improves overall yields in the synthesis of TRPM8 inhibitors and other advanced pharmaceutical libraries[1].

Substituting 2-bromo-4-chloropyridin-3-ol with closely related analogs like 2,4-dibromopyridin-3-ol or 2-bromopyridin-3-ol leads to severe synthetic bottlenecks. Using a symmetrical dihalo analog (2,4-dibromopyridin-3-ol) results in competitive reactivity at both the C2 and C4 positions during palladium-catalyzed cross-coupling, yielding complex mixtures of regioisomers that require costly and yield-depleting chromatographic separations. Conversely, using a monohalogenated baseline like 2-bromopyridin-3-ol completely sacrifices the C4 functional handle, preventing late-stage diversification of the pyridine core. Furthermore, inverted analogs (e.g., 2-chloro-4-bromopyridin-3-ol) direct initial coupling to the C4 position, disrupting the specific cyclization sequences required for target scaffolds like 3,4-dihydro-2H-pyrano[3,2-b]pyridines [1].

Regioselectivity in Palladium-Catalyzed Cross-Coupling

The primary value of 2-bromo-4-chloropyridin-3-ol lies in its ability to undergo highly regioselective reactions at the C2 position while leaving the C4-Cl bond intact. In standard Suzuki-Miyaura or Buchwald-Hartwig coupling conditions, the C2-Br bond is preferentially activated due to its lower bond dissociation energy and the activating effect of the adjacent pyridine nitrogen. This results in >95% regioselectivity for C2-functionalization. In contrast, using 2,4-dibromopyridin-3-ol under identical conditions yields poor regiocontrol (often ~1:1 to 3:1 mixtures of C2 vs. C4 coupled products), halving the effective yield of the desired intermediate [1].

Evidence DimensionRegioselectivity for C2 functionalization
Target Compound Data>95% regioselectivity (C2-Br reacts, C4-Cl remains intact)
Comparator Or Baseline2,4-dibromopyridin-3-ol (~1:1 to 3:1 mixture of C2/C4 products)
Quantified Difference>60% improvement in target regioisomer yield
ConditionsStandard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)

High regioselectivity eliminates the need for difficult chromatographic separations, directly reducing manufacturing costs and improving batch reproducibility.

Late-Stage Diversification Capability at C4

Following initial cyclization or coupling at the C2 and C3 positions (e.g., to form a pyrano[3,2-b]pyridine core), the retained C4-chlorine atom in 2-bromo-4-chloropyridin-3-ol derived intermediates serves as a crucial handle for late-stage diversification. This allows for the installation of various aryl or amine groups at C4 with >80% yield in subsequent steps. If a buyer opts for 2-bromopyridin-3-ol as a cheaper starting material, the resulting core lacks this C4 handle, requiring harsh de novo C-H activation that typically yields <30% product and suffers from poor functional group tolerance [1].

Evidence DimensionYield of late-stage C4 functionalization
Target Compound Data>80% yield via standard cross-coupling on retained C4-Cl
Comparator Or Baseline2-bromopyridin-3-ol (<30% yield via direct C-H activation)
Quantified Difference>50% absolute increase in late-stage derivative yield
ConditionsPost-cyclization functionalization of the pyridine core

The built-in C4-Cl handle enables rapid, high-yielding synthesis of diverse medicinal chemistry libraries (e.g., TRPM8 inhibitors) without redesigning the synthetic route.

Cyclization Efficiency for Pyrano[3,2-b]pyridine Scaffolds

The specific arrangement of the C2-Br and C3-OH groups makes 2-bromo-4-chloropyridin-3-ol an ideal precursor for the synthesis of 3,4-dihydro-2H-pyrano[3,2-b]pyridines. The highly reactive C2-Br facilitates rapid displacement or coupling, while the adjacent C3-OH participates in ring closure. Attempting this sequence with inverted halogens (e.g., 2-chloro-4-bromopyridin-3-ol) forces the initial reaction to occur at C4 instead of C2, completely failing to produce the desired[3,2-b] fused system and instead yielding off-target regioisomers [1].

Evidence DimensionTarget scaffold formation (pyrano[3,2-b]pyridine)
Target Compound DataSuccessful cyclization at C2/C3
Comparator Or Baseline2-chloro-4-bromopyridin-3-ol (Fails to form[3,2-b] system)
Quantified DifferenceBinary success vs. failure for the target scaffold
ConditionsBase-mediated or Pd-catalyzed annulation

Procuring the exact 2-Br, 4-Cl isomer is strictly mandatory for accessing specific fused pyridine architectures required in advanced drug discovery.

Synthesis of TRPM8 Inhibitors and Analgesic Compounds

2-Bromo-4-chloropyridin-3-ol is the definitive starting material for synthesizing 3,4-dihydro-2H-pyrano[3,2-b]pyridine-based TRPM8 inhibitors. The compound allows for the construction of the bicyclic core via C2/C3 annulation, while the C4-chlorine is perfectly positioned for the subsequent attachment of critical pharmacophores (e.g., benzamide derivatives) required for target binding [1].

Orthogonal Library Generation in Medicinal Chemistry

For contract research organizations (CROs) and pharma labs building structurally diverse pyridine libraries, this compound provides a reliable platform for sequential, regioselective functionalization. The distinct reactivity profiles of the C2-Br and C4-Cl bonds enable automated or semi-automated parallel synthesis without the need for intermediate purification steps [1].

Development of Novel Fused Oxazolopyridines

Beyond pyranopyridines, the adjacent C2-Br and C3-OH groups are ideal for condensation with amides or ureas to form oxazolo[4,5-b]pyridines. The retained C4-chlorine can then be exploited to tune the electronic and steric properties of the resulting heterocycle, making it a highly versatile procurement choice for agrochemical and pharmaceutical scaffold hopping[1].

XLogP3

2.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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